molecular formula C9H4ClFOS B1391004 5-Fluoro-1-benzothiophene-2-carbonyl chloride CAS No. 1190198-22-1

5-Fluoro-1-benzothiophene-2-carbonyl chloride

Cat. No. B1391004
CAS RN: 1190198-22-1
M. Wt: 214.64 g/mol
InChI Key: ZKGYNEVYYSCZJA-UHFFFAOYSA-N
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Description

5-Fluoro-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H4ClFOS . It has a molecular weight of 214.64 g/mol . The compound is also known by other names such as 5-fluorobenzo[b]thiophene-2-carbonyl chloride and has the CAS number 1190198-22-1 .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-1-benzothiophene-2-carbonyl chloride consists of a benzothiophene ring which is a bicyclic compound made up of a benzene ring fused to a thiophene ring . The compound has a fluorine atom attached to the 5th carbon of the benzothiophene ring and a carbonyl chloride group attached to the 2nd carbon of the benzothiophene ring .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 3.9, indicating its lipophilicity which can influence its absorption and distribution within the body . It has no hydrogen bond donors and has 3 hydrogen bond acceptors . The topological polar surface area is 45.3 Ų . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Proteomics Research

FBTC is utilized in proteomics , the study of proteomes and their functions. It serves as a biochemical tool for identifying protein interactions and modifications, aiding in the understanding of cellular processes .

Organic Synthesis

This compound is a key reagent in organic synthesis . It’s used to introduce the benzothiophene moiety into larger molecules, which is valuable in synthesizing pharmaceuticals and complex organic compounds .

Medicinal Chemistry

In medicinal chemistry , FBTC is used for the synthesis of potential therapeutic agents. Its structure is pivotal in creating compounds with desired biological activity against various diseases .

Material Science

FBTC finds applications in material science . It can be used to develop new materials with specific optical or electronic properties, which are essential for creating advanced sensors and devices .

Analytical Chemistry

As an analytical reagent, FBTC is involved in chromatography and mass spectrometry . It helps in the qualitative and quantitative analysis of complex mixtures, enhancing the accuracy of measurements .

Biochemical Research

In biochemical research , FBTC is used to study enzyme kinetics and inhibition. It’s a crucial component in assays that explore the catalytic mechanisms of enzymes .

Environmental Science

FBTC is applied in environmental science to detect and quantify pollutants. Its chemical properties make it suitable for tracing organic contaminants in various ecosystems.

Pharmacology

Lastly, in pharmacology , FBTC is instrumental in drug discovery and development. It’s used to create pharmacophores for high-throughput screening of drug candidates.

properties

IUPAC Name

5-fluoro-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFOS/c10-9(12)8-4-5-3-6(11)1-2-7(5)13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGYNEVYYSCZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401251917
Record name 5-Fluorobenzo[b]thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190198-22-1
Record name 5-Fluorobenzo[b]thiophene-2-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190198-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluorobenzo[b]thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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